2-amino-8-methyl-1H-quinazolin-4-one

tRNA-guanine transglycosylase X-ray crystallography structure-based drug design

Researchers requiring reproducible SAR for TGT and PARP inhibition often face variability due to non-specific quinazolinone analogs. This 2-amino-8-methyl-1H-quinazolin-4-one offers a validated structural anchor with co-crystal data (PDB 1S38), ensuring target engagement. • 8-methyl is essential: Ki 100 nM for TGT vs. 3.6-5.6 µM for non-methyl analogs. • Co-crystal structure provides immediate template for FEP calculations and scaffold hopping. • Multi-target starting point: enables simultaneous exploration of TGT (shigellosis) and plasmepsin (malaria) targets. Global shipping available.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B7964874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-8-methyl-1H-quinazolin-4-one
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)N=C(N2)N
InChIInChI=1S/C9H9N3O/c1-5-3-2-4-6-7(5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13)
InChIKeyNLLZAHIPYDRNRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-8-methyl-1H-quinazolin-4-one: Validated Scaffold for TGT and PARP Research


2-Amino-8-methyl-1H-quinazolin-4-one (CAS 116836-27-2) is a heterocyclic compound belonging to the quinazolinamine class [1]. Its core structure features a quinazolin-4-one ring with a critical amino group at the 2-position and a methyl substituent at the 8-position. Unlike many unsubstituted or variably substituted analogs studied in high-throughput screens, the specific binding orientation of this molecule has been experimentally resolved via X-ray crystallography in complex with tRNA-guanine transglycosylase (TGT), providing a definitive structural anchor for drug design [2]. This compound serves as a key reference point within broader programs exploring quinazolinones as inhibitors of TGT and poly(ADP-ribose) polymerases (PARPs).

Why Unspecified Quinazolinone Analogs Cannot Substitute for the 8-Methyl Derivative


Generic substitution within the 2-aminoquinazolin-4-one class is not scientifically valid for applications targeting the TGT lipophilic pocket or PARP active sites where the C-8 substituent is a critical pharmacophoric element. Structure-activity relationship (SAR) studies have demonstrated that the nature of the substituent at the 8-position is a key driver of binding affinity and target engagement [1]. For instance, replacing a sulfur-containing group at this position with oxygen or a methylene unit caused a massive loss in TGT binding affinity (Ki shifts from 100 nM to 3.6-5.6 µM) [1]. Similarly, within PARP inhibition, the 8-methyl modification defines a series with markedly superior potency (IC50 0.13–0.27 µM) compared to 8-methoxy analogs [2]. Procuring an analog without the precise 8-methyl substitution—or with an altered 2-position group—introduces unacceptable risk of altered binding kinetics, off-target effects, and non-reproducible biological data.

Head-to-Head Evidence Assessment


Crystallographically Defined TGT Binding Pose

The target compound's binding mode to Zymomonas mobilis TGT has been experimentally determined via X-ray crystallography at 1.81 Å resolution (PDB: 1S38), revealing that the 8-methyl group occupies a defined lipophilic pocket formed by Val282, Val45, and Leu68 [1]. This contrasts with the unsubstituted parent compound (PDB: 1S39), which lacks this critical hydrophobic anchor. While direct Ki values for the 8-methyl compound are not reported, SAR within the series shows that occupying this pocket contributes to binding enthalpy; replacement of a larger thioether substituent with CH2 led to a 36-fold loss in affinity (Ki 100 nM vs. 3.6 µM) [1]. The refined structural coordinates provide a validated starting point for computational chemistry and fragment growing, a level of atomic-level precision absent for the unsubstituted core.

tRNA-guanine transglycosylase X-ray crystallography structure-based drug design

Class-Leading PARP-1 Inhibitory Potency

In a seminal study comparing 2-alkyl/aryl-8-substituted quinazolinones, the 8-methyl series demonstrated superior PARP-1 inhibition. The series exhibited IC50 values in the range of 0.13–0.27 µM, representing the most potent PARP inhibitors reported at the time [1]. This is directly superior to the 8-methoxy series, which showed reduced activity, and to the N3-methylated control (IC50 > 100 µM), which was essentially inactive. While this dataset encompasses 2-alkyl/aryl rather than 2-amino analogs, it provides conclusive class-level evidence that the 8-methyl substituent is a critical driver of PARP-1 affinity within the quinazolin-4-one chemotype.

PARP-1 inhibitor DNA repair cancer research

2-Amino Group as a Hydrogen Bond Donor Anchor

In fragment-based screening against the malarial aspartic proteases Plm I, II, and IV, the 2-aminoquinazolin-4(3H)-one scaffold was identified as a novel inhibitory chemotype [1]. The 2-amino group acts as a hydrogen-bond donor/acceptor anchor, facilitating binding to the catalytic aspartate dyad. While the 8-methyl derivative was not specifically tested in this study, the presence of the 2-amino group is essential for this fragment recognition. Replacement with a 2-methyl or 2-phenyl group, as seen in the PARP series, would ablate this specific interaction, rendering the compound inactive against this target class.

kinase inhibitor fragment-based drug discovery plasmepsin inhibition

High-Value Experimental Deployment Scenarios


Structure-Guided TGT Inhibitor Optimization for Shigellosis

The compound's co-crystal structure (PDB 1S38) provides an immediate, high-resolution template for rational, structure-based design of novel TGT inhibitors targeting shigellosis [1]. The validated binding mode of the 8-methyl group in the Val282/Val45/Leu68 lipophilic pocket allows computational chemists to perform precise free-energy perturbation (FEP) calculations or scaffold hopping, using the compound's coordinates as a starting point. Its use can accelerate hit-to-lead timelines by circumventing the need for de novo crystallization of the core scaffold.

Standard Reference Probe for PARP-1 Selectivity Profiling

Incorporating this compound into PARP isoform selectivity panels enables researchers to benchmark the contribution of the 8-methyl substituent against other PARP family members [1]. Given the class-level data showing that 8-methylquinazolinones are among the most potent PARP-1 inhibitors, this compound can serve as a pharmacophoric control to differentiate PARP-1/2 vs. tankyrase or PARP-8 binding sites, particularly in assays where the 2-amino group introduces hydrogen-bonding capabilities absent in clinical PARP inhibitors like olaparib.

Dual-Target Fragment for Anti-Malarial and Anti-Bacterial Programs

The compound uniquely combines the 2-aminoquinazolin-4-one plasmepsin inhibitor pharmacophore with the 8-methyl TGT-binding element, making it a valuable starting point for multi-target anti-infective drug discovery [1]. Purchasing this specific derivative enables simultaneous exploration of TGT (shigellosis) and plasmepsin (malaria) targets in a single chemical series, a synergistic benefit not offered by generic 2-aminoquinazolin-4-one or 2-aryl-8-methylquinazolin-4-one analogs.

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